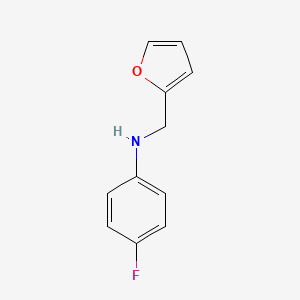
(4-Fluorophenyl)(2-furylmethyl)amine
Descripción general
Descripción
This usually involves identifying the compound’s chemical formula, its structure, and its functional groups. The compound’s IUPAC name can also provide clues about its structure.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can provide information about the compound’s reactivity and stability.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, polarity, and reactivity.Aplicaciones Científicas De Investigación
Electrophilic Amination for Fluorine Atom Removal
The electrophilic amination of 4-fluorophenol demonstrates a notable application in organic synthesis, particularly for the complete removal of the fluorine atom. This process, facilitated by the treatment with diazenes under mild conditions, exemplifies a method for introducing amine groups into aromatic systems, highlighting the utility of (4-fluorophenyl)(2-furylmethyl)amine in synthetic chemistry (Bombek, Požgan, Kočevar, & Polanc, 2004).
Antifungal Agent Development
A key application of (4-fluorophenyl)(2-furylmethyl)amine is in the development of new antifungal agents. Through structure-activity relationship studies, compounds derived from this chemical scaffold have shown remarkable antifungal activity against dermatophytes. This research underlines the potential of (4-fluorophenyl)(2-furylmethyl)amine derivatives in designing effective treatments for fungal infections (Suvire, Sortino, Kouznetsov, Vargas M, Zacchino, Cruz, & Enriz, 2006).
Anion Exchange Polymer Electrolytes
Another significant application is in the creation of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes. These materials were synthesized via an activated fluorophenyl-amine reaction, showcasing the role of (4-fluorophenyl)(2-furylmethyl)amine in developing polymer electrolytes for fuel cell applications (Kim, Labouriau, Guiver, & Kim, 2011).
Antitumor Properties
The antitumor properties of novel 2-(4-aminophenyl)benzothiazoles, which can be related to derivatives of (4-fluorophenyl)(2-furylmethyl)amine, have been explored. These compounds possess selective, potent antitumor activities, underlining the importance of fluoro-substituted phenyl compounds in the development of new cancer therapies (Bradshaw, Bibby, Double, Fichtner, Cooper, Alley, Donohue, Stinson, Tomaszewjski, Sausville, & Stevens, 2002).
Synthesis of Cinnamamides
The synthesis of new N-benzyl- or N-(2-furylmethyl)cinnamamides, facilitated by reactions involving (4-fluorophenyl)(2-furylmethyl)amine, highlights its applicability in organic synthesis, particularly in the generation of compounds with potential biological activities (Barajas, Méndez, Kouznetsov, & Stashenko, 2008).
Safety And Hazards
Material safety data sheets (MSDS) are a good source of information on the hazards associated with a compound, its safe handling procedures, and first aid measures.
Direcciones Futuras
This could involve predicting or proposing new reactions that the compound could undergo, new applications for the compound, or ways to improve its synthesis.
For a specific compound like “(4-Fluorophenyl)(2-furylmethyl)amine”, you would need to look up this information in scientific literature or databases. Please consult with a chemical professional or a chemist for detailed analysis.
Propiedades
IUPAC Name |
4-fluoro-N-(furan-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h1-7,13H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZOFHGATNCKQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)(2-furylmethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B1437826.png)
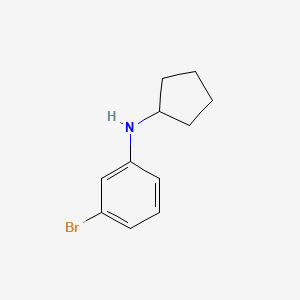
![N-[2-(2-Methoxyethoxy)benzyl]aniline](/img/structure/B1437828.png)
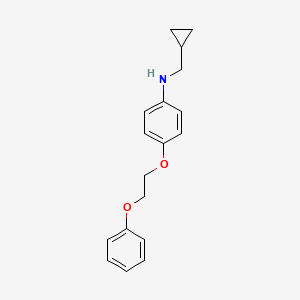
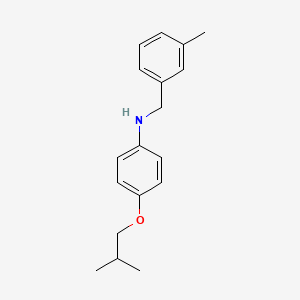
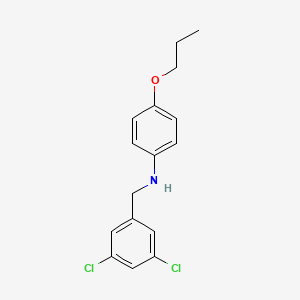
![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1437835.png)
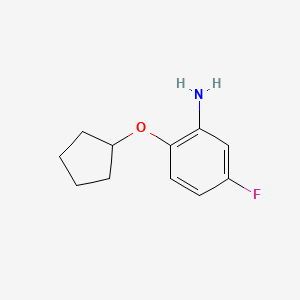
![4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzene-1-carbothioamide](/img/structure/B1437838.png)
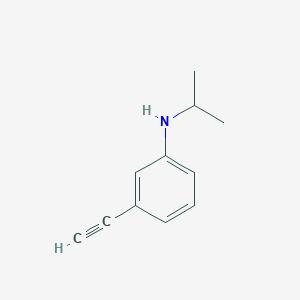
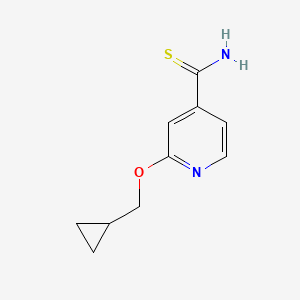
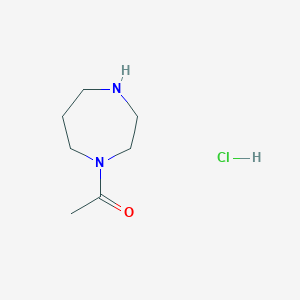
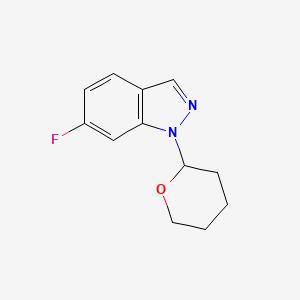
![2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1437847.png)